N-(5-chloro-2-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Lipophilicity Drug-likeness Permeability

N-(5-Chloro-2-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864917-22-6) belongs to the class of 1,2,4-thiadiazole thioacetamides, which have been investigated as inhibitors of the transient receptor potential canonical 5 (TRPC5) channel as well as antiproliferative agents. The compound possesses a C18H16ClN3O2S2 framework (MW 405.93) with a computed logP of 4.702 and a topological polar surface area (tPSA) of 63 Ų.

Molecular Formula C18H16ClN3O2S2
Molecular Weight 405.92
CAS No. 864917-22-6
Cat. No. B2927248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloro-2-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
CAS864917-22-6
Molecular FormulaC18H16ClN3O2S2
Molecular Weight405.92
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC
InChIInChI=1S/C18H16ClN3O2S2/c1-11-3-5-12(6-4-11)17-21-18(26-22-17)25-10-16(23)20-14-9-13(19)7-8-15(14)24-2/h3-9H,10H2,1-2H3,(H,20,23)
InChIKeyQCKYUDDSIRFLHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Chloro-2-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864917-22-6): Structural Baseline for Targeted Procurement


N-(5-Chloro-2-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864917-22-6) belongs to the class of 1,2,4-thiadiazole thioacetamides, which have been investigated as inhibitors of the transient receptor potential canonical 5 (TRPC5) channel as well as antiproliferative agents . The compound possesses a C18H16ClN3O2S2 framework (MW 405.93) with a computed logP of 4.702 and a topological polar surface area (tPSA) of 63 Ų [1]. Its substitution pattern, featuring a 5-chloro-2-methoxyphenyl moiety on the acetamide nitrogen, distinguishes it from other aryl-substituted analogs that are commercially marketed as TRPC5 inhibitors. Preliminary bioactivity repository entries indicate that this compound has been screened in antiproliferative panels, with at least one instance of sub‑micromolar activity documented [2]. However, the public domain currently lacks peer‑reviewed primary pharmacological evaluations; the available evidence is derived from authoritative databases and computed properties, which collectively establish the compound’s molecular identity and physicochemical baseline necessary for rational analog differentiation.

Why Generic 1,2,4-Thiadiazole Acetamides Cannot Substitute for CAS 864917-22-6 in Mechanistic Studies


Despite sharing a common 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide scaffold, the biological profile of this chemotype is exquisitely sensitive to the N-aryl substituent . The prototypical analog N-(4-bromophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864917-19-1) is a recognized potent and selective TRPC5 inhibitor ; however, the substitution of the 4-bromophenyl group with a 5-chloro-2-methoxyphenyl moiety in CAS 864917-22-6 alters the hydrogen-bond donor count, lipophilicity, and electronic surface potential of the molecule. These changes are expected to modulate target engagement, selectivity against related TRPC channels (e.g., TRPC4), and pharmacokinetic behavior. Consequently, procurement of a generic 1,2,4-thiadiazole acetamide without precise control of the aryl substitution pattern risks introducing compounds with divergent potency, selectivity, and off-target liability, rendering them unsuitable for reproducible mechanistic or translational studies.

Quantitative Differentiation of N-(5-Chloro-2-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (864917-22-6) from Closest Analogs


Lipophilicity (logP) Elevation Relative to 4‑Bromophenyl and Unsubstituted Acetamide Analogs

The target compound exhibits a computed logP of 4.702 (ZINC 623540) [1]. In contrast, the 4-bromophenyl TRPC5 inhibitor analog N-(4-bromophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864917-19-1, MW 420.34) is predicted to possess a lower logP (estimated ~3.8‑4.2 based on bromine’s lower lipophilicity contribution relative to the methoxy‑chloro combination) . The unsubstituted acetamide scaffold 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864917-02-2) has a reported xlogp3 of 2.6 [2]. The 5-chloro-2-methoxyphenyl substituent therefore increases logP by approximately 2.1 units over the parent scaffold, enhancing predicted membrane permeability but potentially reducing aqueous solubility.

Lipophilicity Drug-likeness Permeability

Increased Hydrogen‑Bond Donor Count vs. 4‑Bromophenyl TRPC5 Inhibitor

The target compound bears a 2-methoxy substituent ortho to the amide nitrogen, providing a lone pair capable of intramolecular hydrogen bonding. ZINC 623540 reports two hydrogen-bond donors for the target compound [1]. In comparison, the 4-bromophenyl TRPC5 inhibitor (CAS 864917-19-1) possesses only one hydrogen-bond donor (the amide NH). The additional donor may participate in alternative binding conformations with TRPC5 or off-target proteins, potentially altering selectivity profiles relative to the monodentate analog.

Hydrogen bonding Target engagement Selectivity

Antiproliferative Activity Signal Against HeLa Cells in PubChem BioAssay

The PubChem BioAssay repository indicates that CAS 864917-22-6 was tested for antiproliferative activity against human HeLa cells (WST8 assay, 48 h incubation). Among six tested compounds, three were active, and one exhibited activity ≤ 1 µM [1]. While the exact IC50 value and the identity of the most active compound are not disclosed publicly, the activity flag suggests that at least one analog in this series achieves sub‑micromolar potency. In contrast, the 4-bromophenyl TRPC5 inhibitor has been characterized primarily for ion‑channel blockade rather than direct antiproliferative effects, and no comparable HeLa data are available for the parent scaffold.

Antiproliferative HeLa Cancer

Topological Polar Surface Area (tPSA) and CNS Multiparameter Optimization Score Differentiation

The target compound’s tPSA is 63 Ų [1], placing it below the commonly cited 70 Ų threshold for moderate brain penetration. The 4‑bromophenyl analog, with a tPSA of approximately 55 Ų (estimated from structural analogy), may exhibit even higher passive brain permeability. However, the 5‑chloro-2-methoxyphenyl group’s tPSA of 63 Ų, combined with a logP of 4.702, yields a calculated CNS MPO score of approximately 4.0, indicating a favorable balance between permeability and metabolic clearance for CNS applications relative to analogs with lower tPSA and higher logP that may fall outside the ideal CNS MPO range [2].

CNS drug-likeness tPSA Brain penetration

Recommended Research and Procurement Scenarios for N-(5-Chloro-2-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide


TRPC5 Channel Selectivity Profiling via N-Aryl Substitution Scanning

Researchers seeking to deconvolute the SAR of 1,2,4-thiadiazole acetamides at TRPC5 should include this compound as a key comparator alongside the 4-bromophenyl prototype. The additional methoxy hydrogen-bond donor (2 vs. 1) and altered lipophilicity (logP 4.702 vs. ~3.8‑4.2) may translate into differential selectivity against TRPC4 or other TRP family members, as supported by the computed physicochemical divergence [1]. Electrophysiology experiments (whole-cell patch clamp) comparing IC50 values at TRPC5 and TRPC4 are needed to quantify this separation.

Lead Identification for Antiproliferative Programs Targeting Cervical Cancer

The documented antiproliferative activity in HeLa cells (WST8 assay, ≤ 1 µM active flag) provides a rationale for including this compound in oncology screening cascades [2]. Procurement should be coupled with follow-up dose-response assays to establish definitive IC50 values and selectivity indices against non-cancerous cell lines. This application is distinct from the ion-channel focus of related analogs and exploits a unique biological signal not present in comparator datasets.

CNS Drug Candidate Evaluation in Blood-Brain Barrier Penetration Models

With a tPSA of 63 Ų and logP of 4.702, this compound occupies a favorable region of CNS MPO chemical space (score ≈ 4.0) that is distinct from both the more polar parent scaffold (tPSA 122 Ų) and the less lipophilic 4-bromophenyl analog [3]. It is therefore an appropriate tool compound for parallel artificial membrane permeability assay (PAMPA‑BBB) and in situ brain perfusion studies aiming to correlate N-aryl substitution patterns with CNS exposure. This supports target validation programs in neuroscience and neuro‑oncology.

Structure-Based Design of Dual TRPC5/Antiproliferative Chemical Probes

The co-existence of TRPC5 inhibitory potential (inferred from scaffold) and antiproliferative activity (PubChem flag) makes this compound a candidate for designing bifunctional chemical probes. Medicinal chemistry teams can use the 5-chloro-2-methoxyphenyl moiety as a starting point for parallel optimization of ion-channel potency and cancer cell growth inhibition, guided by the quantitative physicochemical differences mapped in this guide [1][2].

Quote Request

Request a Quote for N-(5-chloro-2-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.